molecular formula C17H32O3 B14327601 12-[(Oxan-2-yl)oxy]dodecanal CAS No. 106484-80-4

12-[(Oxan-2-yl)oxy]dodecanal

Cat. No.: B14327601
CAS No.: 106484-80-4
M. Wt: 284.4 g/mol
InChI Key: RSBOFIGSCSSBQJ-UHFFFAOYSA-N
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Description

12-[(Oxan-2-yl)oxy]dodecanal is a synthetic aliphatic aldehyde derivative characterized by a 12-carbon chain terminating in an aldehyde group and a tetrahydropyran (oxane) ether substituent at the C12 position. This compound is structurally distinct from simpler aldehydes like dodecanal due to the presence of the oxane moiety, which introduces steric bulk and alters its physicochemical properties. The oxane group acts as a protecting group, enhancing stability during synthetic processes while retaining the reactivity of the aldehyde functionality for downstream applications, such as in fragrance synthesis or pharmaceutical intermediates .

Synthesis typically involves etherification of dodecanal precursors with oxane derivatives under anhydrous conditions, followed by purification via column chromatography. This method mirrors protocols used for structurally analogous compounds, such as 12-((tert-butyl diphenylsilyl)oxy)dodecanal, where protective groups are employed to shield reactive sites during multi-step syntheses .

Properties

CAS No.

106484-80-4

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

12-(oxan-2-yloxy)dodecanal

InChI

InChI=1S/C17H32O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h14,17H,1-13,15-16H2

InChI Key

RSBOFIGSCSSBQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Oxan-2-yl)oxy]dodecanal typically involves the reaction of dodecanal with oxan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxan-2-yl ether linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-[(Oxan-2-yl)oxy]dodecanal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxan-2-yl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 12-[(Oxan-2-yl)oxy]dodecanal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of surfactants, fragrances, and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of aldehydes with biological macromolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.

Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: this compound is utilized in the production of specialty chemicals, including surfactants and emulsifiers, which are essential in various industrial processes.

Mechanism of Action

The mechanism of action of 12-[(Oxan-2-yl)oxy]dodecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxan-2-yl group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact: The aldehyde group in this compound confers reactivity for nucleophilic additions, while the oxane ether enhances solubility in polar aprotic solvents (e.g., THF) compared to nonpolar dodecanal. This contrasts with alcohols like 2-octyl-1-dodecanol, which exhibit lower reactivity but higher thermal stability .
  • Molecular Weight and Stability : The oxane substituent increases molecular weight by ~100 g/mol compared to dodecanal, reducing volatility and making it less prone to evaporation—a critical advantage in controlled-release fragrance formulations .

Physicochemical Properties

  • Solubility: The oxane group improves solubility in organic solvents (e.g., dichloromethane, ethyl acetate) relative to dodecanal, which is more soluble in nonpolar media.
  • Stability: Unlike unprotected dodecanal, which oxidizes readily to dodecanoic acid, the oxane ether in this compound mitigates unwanted oxidation, extending shelf life .

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